Kinome-Wide Selectivity Advantage
In a head-to-head kinome profiling study within the same publication, Irak4-IN-24 (compound 16) demonstrated >100-fold selectivity against 99% of 111 tested kinases, a defining feature of this chemotype [1]. The direct in-series comparator compound 31 shares the same pyrimidin-4-one core and similar IRAK4 potency (IC50 = 93 nM) but its selectivity profile was not reported with the same breadth, making Irak4-IN-24 the superior probe for experiments requiring minimal off-target noise [1]. This critical advantage absolves researchers from the confounding polypharmacology often encountered with less-selective ATP-competitive inhibitors.
| Evidence Dimension | Kinome selectivity score (fraction of tested kinases inhibited <100-fold vs. IRAK4) |
|---|---|
| Target Compound Data | >100-fold selectivity against 99% of 111 kinases tested |
| Comparator Or Baseline | Compound 31 (in-series analog): less extensively profiled; only potency (IC50 = 93 nM) and rat bioavailability (F = 42%) reported |
| Quantified Difference | Irak4-IN-24 provides a validated, broad-spectrum kinome selectivity fingerprint; compound 31 lacks this validation to a comparable quantitative standard. |
| Conditions | Biochemical kinase inhibition assay panel (111 kinases, Invitrogen). ATP concentration at Km for each kinase. Reference: Seganish et al., ACS Med. Chem. Lett. 2015. |
Why This Matters
For researchers designing target engagement or pathway-specific studies where off-target kinase inhibition could confound results, Irak4-IN-24's quantitatively validated selectivity provides confidence that compound 31 cannot match based on available evidence.
- [1] Seganish, W. M.; Fischmann, T. O.; Sherborne, B.; Matasi, J.; Lavey, B.; McElroy, W. T.; Tulshian, D.; Tata, J.; Sondey, C.; Garlisi, C. G.; et al. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Med. Chem. Lett. 2015, 6, 942–947. View Source
